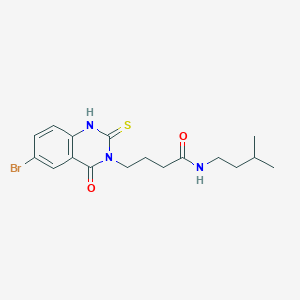
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a useful research compound. Its molecular formula is C17H22BrN3O2S and its molecular weight is 412.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of the compound is C21H22BrN3O2S, with a molecular weight of approximately 460.4 g/mol. The structure includes a quinazolinone core, which is known for its diverse biological activities. The presence of bromine and thiocarbonyl groups may enhance its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O2S |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |
| InChI | InChI=1S/C21H22BrN3O2S/c1-13(2)9-10... |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core has been associated with enzyme inhibition and modulation of receptor activity. The addition of bromine and thiocarbonyl groups may enhance binding interactions or alter electronic properties, facilitating these interactions.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy compared to non-brominated analogs.
Anticancer Activity
Quinazolinone derivatives are also explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators. Further studies are warranted to confirm these effects and elucidate the underlying mechanisms.
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Similar compounds have been studied as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, indicating that this compound might also exhibit neuropharmacological effects relevant to conditions like schizophrenia and other neuropsychiatric disorders.
Comparative Analysis
A comparative analysis with similar compounds highlights differences in biological activity based on structural variations:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline | Lacks bromine and benzamide groups | Reduced antimicrobial activity |
| 6-bromo-4-hydroxyquinazoline | Hydroxy group instead of thiocarbonyl | Potentially lower anticancer effects |
| 4-benzyl derivatives | Variations in substituents | Altered solubility and stability |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a similar quinazolinone derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cancer Cell Apoptosis : Research on related compounds indicated that they could induce apoptosis in HeLa cells through mitochondrial pathways, suggesting potential for therapeutic use in cervical cancer.
- Neuropharmacological Testing : In vivo studies indicated that compounds structurally related to this molecule could reduce hyperlocomotion in rodent models, implicating their role as PAMs for M4 receptors.
特性
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONUYAVEJDGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














